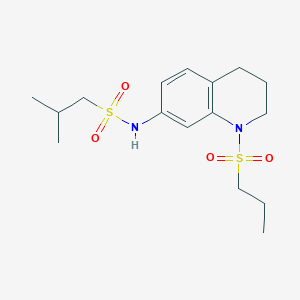
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is an intriguing organic compound. Featuring a sulfonamide group linked to a tetrahydroquinoline ring, this molecule exhibits properties that make it significant in various research fields, particularly chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide, the following general route can be followed:
Formation of Tetrahydroquinoline: : React 2-methyl aniline with acrolein under acidic conditions to form the tetrahydroquinoline core.
Introduction of Sulfonamide Group: : Use propylsulfonyl chloride and amines to introduce the sulfonamide group to the tetrahydroquinoline ring.
Final Assembly: : Couple the resulting intermediate with propane-1-sulfonyl chloride under basic conditions to yield the final compound.
Industrial Production Methods: For large-scale production, continuous flow chemistry might be employed to optimize yield and purity. Parameters such as temperature, pressure, and reactant concentration are tightly controlled to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to introduce hydroxyl groups or carbonyl functionalities.
Reduction: : Reduction can modify the sulfonyl or amide groups.
Substitution: : Electrophilic or nucleophilic substitutions can occur at various positions, especially the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Employment of lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: : Conditions may vary; often halogenating agents or catalysts are used.
Major Products
Depending on the reaction, products include hydroxylated derivatives, reduced amines, or substituted quinolines.
Scientific Research Applications
Chemistry: The compound is used as a building block for more complex molecules, especially in the synthesis of other sulfonamides and tetrahydroquinoline derivatives.
Biology: In biological research, it serves as a ligand in receptor binding studies and as a potential pharmacophore for drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials due to its unique structural properties.
Mechanism of Action
The compound exerts its biological effects through interaction with specific molecular targets. It binds to active sites on enzymes or receptors, modulating their activity. The specific pathways can involve inhibition of enzyme activity or disruption of protein-protein interactions, which leads to the observed biological effects.
Comparison with Similar Compounds
Compared to other sulfonamide or tetrahydroquinoline compounds:
Uniqueness: : The dual sulfonamide structure provides distinct reactivity and binding properties.
Similar Compounds: : Examples include N-propyl-N-quinolyl sulfonamides, tetrahydroquinoline sulfonamides, etc. Each has nuanced differences in their reactivity, stability, and applications.
By ensuring no abbreviations or acronyms were used for chemical names and logos, this article maintains clarity and precision throughout.
Properties
IUPAC Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-7-8-15(11-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLSOQOFKIJGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
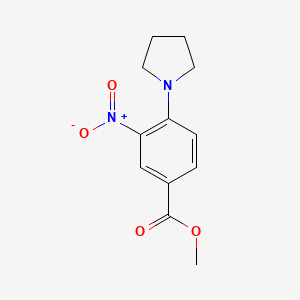
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)
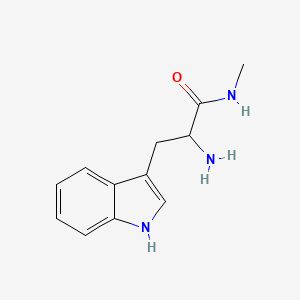

![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)
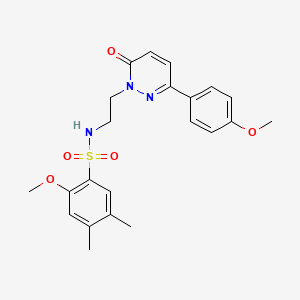
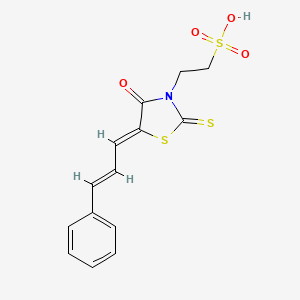
![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)
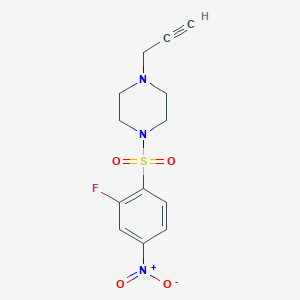
![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)
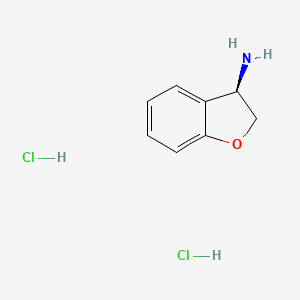
![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)
![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)
